molecular formula C10H8I3NO B14908758 n-Allyl-2,3,5-triiodobenzamide

n-Allyl-2,3,5-triiodobenzamide

Cat. No.: B14908758
M. Wt: 538.89 g/mol
InChI Key: CKCZRUNIEXCXCM-UHFFFAOYSA-N
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Description

n-Allyl-2,3,5-triiodobenzamide is a benzamide derivative featuring an allyl group attached to the nitrogen atom and three iodine substituents at the 2-, 3-, and 5-positions of the aromatic ring. The triiodo substitution pattern likely enhances molecular weight and polarizability, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C10H8I3NO

Molecular Weight

538.89 g/mol

IUPAC Name

2,3,5-triiodo-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H8I3NO/c1-2-3-14-10(15)7-4-6(11)5-8(12)9(7)13/h2,4-5H,1,3H2,(H,14,15)

InChI Key

CKCZRUNIEXCXCM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C(=CC(=C1)I)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2,3,5-triiodobenzamide typically involves the iodination of an allyl-substituted benzamide precursorThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques would likely be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2,3,5-triiodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, allylic bromination with NBS would yield an allylic bromide derivative .

Scientific Research Applications

n-Allyl-2,3,5-triiodobenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Allyl-2,3,5-triiodobenzamide involves its interaction with molecular targets through its iodine atoms and allyl group. The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death in biological systems . This property is particularly useful in studying its potential anticancer effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Spectral Data : The allyl group in N-Allyl-2,2,2-trichloroacetamide shows distinct ¹H-NMR signals (δ 5.24–5.32 for CH₂=), which would shift in triiodo analogs due to iodine’s electronegativity .
  • Synthetic Challenges: Triiodo compounds may require specialized iodination reagents (e.g., I₂/HNO₃) and rigorous temperature control to prevent decomposition.
  • Knowledge Gaps: Direct data on this compound is absent in the provided evidence; comparisons remain speculative.

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